7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1437794-90-5
VCID: VC3405633
InChI: InChI=1S/C11H11BrN4/c1-2-3-4-16-11-9(12)5-8(7-13)6-10(11)14-15-16/h5-6H,2-4H2,1H3
SMILES: CCCCN1C2=C(C=C(C=C2Br)C#N)N=N1
Molecular Formula: C11H11BrN4
Molecular Weight: 279.14 g/mol

7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile

CAS No.: 1437794-90-5

Cat. No.: VC3405633

Molecular Formula: C11H11BrN4

Molecular Weight: 279.14 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile - 1437794-90-5

Specification

CAS No. 1437794-90-5
Molecular Formula C11H11BrN4
Molecular Weight 279.14 g/mol
IUPAC Name 7-bromo-1-butylbenzotriazole-5-carbonitrile
Standard InChI InChI=1S/C11H11BrN4/c1-2-3-4-16-11-9(12)5-8(7-13)6-10(11)14-15-16/h5-6H,2-4H2,1H3
Standard InChI Key YXGPMDMOJQOCRZ-UHFFFAOYSA-N
SMILES CCCCN1C2=C(C=C(C=C2Br)C#N)N=N1
Canonical SMILES CCCCN1C2=C(C=C(C=C2Br)C#N)N=N1

Introduction

Synthesis Methods

The synthesis of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile typically involves the bromination of the parent compound, 1-butyl-1,2,3-benzotriazole-5-carbonitrile. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an inert solvent like dichloromethane or chloroform. The reaction conditions are controlled to ensure selective bromination at the 7-position.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, including substitution, reduction, and oxidation reactions. The bromine atom can be replaced by other substituents through nucleophilic substitution reactions, while the cyano group can participate in further transformations.

Reaction TypeDescription
Substitution ReactionsReplacement of the bromine atom with other groups (e.g., azide, cyanide)
Reduction ReactionsReduction of the cyano group to form amine derivatives
Oxidation ReactionsOxidation of the butyl group to form carboxylic acid derivatives

Biological and Industrial Applications

While specific biological or industrial applications of 7-Bromo-1-butyl-1,2,3-benzotriazole-5-carbonitrile are not well-documented, benzotriazole derivatives are generally used in various fields such as medicinal chemistry, materials science, and as intermediates in organic synthesis. Their structural features can contribute to the design of drugs with specific biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator